

J-1048: A Novel ALK5 Inhibitor for Neuroscience Research

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Compound of Interest

Compound Name: J-1048

Cat. No.: B12396714

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Introduction

J-1048 is a novel pyrazole derivative that functions as a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor- β (TGF- β) type I receptor. By specifically targeting ALK5, **J-1048** effectively blocks the canonical TGF- β /Smad signaling pathway, a critical regulator of numerous cellular processes.^{[1][2][3]} While initially investigated for its anti-fibrotic properties in peripheral tissues, the crucial role of the TGF- β pathway in the central nervous system (CNS) makes **J-1048** a valuable tool for neuroscience research. Dysregulation of TGF- β signaling is implicated in a range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and neuroinflammation. The ability of **J-1048** to modulate this pathway offers researchers a powerful means to investigate the underlying mechanisms of these conditions and explore potential therapeutic strategies.

Data Presentation

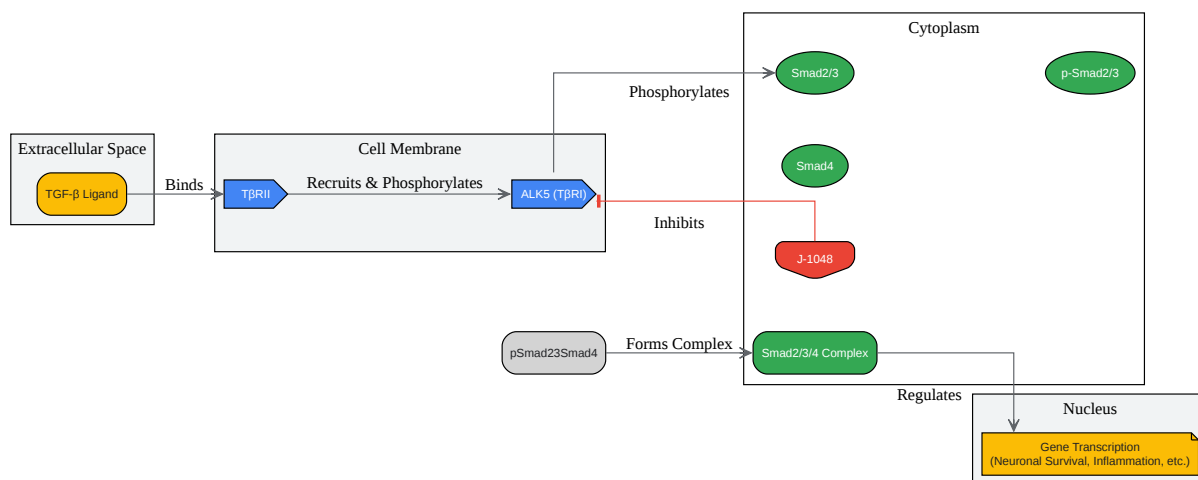
Quantitative analysis of **J-1048**'s inhibitory activity against ALK5 demonstrates its high potency. The half-maximal inhibitory concentration (IC₅₀) has been determined in enzymatic assays, highlighting its efficacy in blocking ALK5 kinase activity.

Compound	Target	IC50 (nM)	Assay Type	Reference
J-1048	ALK5	32.5	Enzymatic Assay	[2]

Note: The provided IC50 value is based on enzymatic assays and may vary depending on the specific experimental conditions and cell types used.

Signaling Pathway

J-1048 exerts its effects by inhibiting the phosphorylation of downstream targets in the TGF- β signaling cascade. TGF- β ligands bind to the type II receptor (T β RII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in processes such as neuronal survival, differentiation, synaptic plasticity, and inflammation. **J-1048**'s inhibition of ALK5 kinase activity prevents the phosphorylation of Smad2/3, thereby blocking the downstream signaling cascade.



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TGF-β/Smad Signaling Pathway Inhibition by **J-1048**.

Experimental Protocols

In Vitro Protocol: Inhibition of TGF-β-induced Signaling in Neuronal Cell Culture

This protocol describes the use of **J-1048** to inhibit TGF-β-induced signaling in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).

Materials:

- **J-1048** (prepare stock solution in DMSO)
- Primary neurons or neuronal cell line
- Appropriate neuronal cell culture medium
- Recombinant human TGF- β 1
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Reagents for Western blotting (antibodies against phospho-Smad2/3, total Smad2/3, and a loading control like β -actin)

Procedure:

- **Cell Seeding:** Plate neuronal cells at a suitable density in multi-well plates and culture until they reach the desired confluency.
- **Starvation (Optional):** To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
- **Pre-treatment with J-1048:** Treat the cells with varying concentrations of **J-1048** (e.g., 10 nM, 100 nM, 1 μ M) or vehicle (DMSO) for 1-2 hours.
- **TGF- β 1 Stimulation:** Add recombinant human TGF- β 1 (e.g., 5-10 ng/mL) to the culture medium and incubate for the desired time (e.g., 30-60 minutes for Smad phosphorylation).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them using an appropriate cell lysis buffer.
- **Western Blot Analysis:** Perform Western blotting on the cell lysates to assess the levels of phosphorylated Smad2/3 and total Smad2/3. A reduction in the ratio of p-Smad2/3 to total Smad2/3 in **J-1048** treated cells compared to TGF- β 1 stimulated controls indicates successful inhibition of the pathway.

In Vivo Protocol: Administration of J-1048 in a Rodent Model of Neurological Injury

This protocol provides a general guideline for the systemic administration of **J-1048** in a rodent model of neurological injury, such as traumatic brain injury (TBI) or stroke.

Materials:

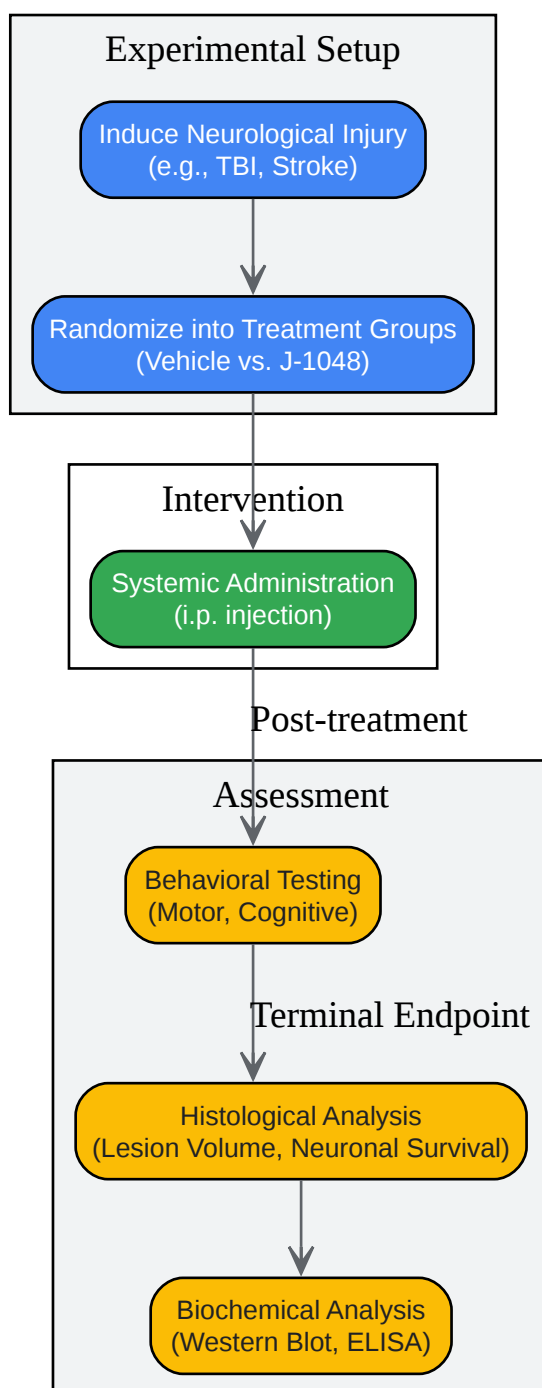
- **J-1048**
- Vehicle solution (e.g., 2% DMSO in sterile PBS)
- Rodent model of neurological injury
- Standard surgical and animal handling equipment

Procedure:

- **Animal Model Induction:** Induce the desired neurological injury in the rodents according to established protocols.
- **J-1048 Preparation:** Dissolve **J-1048** in the vehicle solution to the desired concentration.
- **Administration:** Administer **J-1048** or vehicle to the animals via intraperitoneal (i.p.) injection. A potential starting dose, based on studies with other ALK5 inhibitors, could be in the range of 1-10 mg/kg, administered once or twice daily. The optimal dose and frequency should be determined empirically for the specific model and research question.
- **Post-injury Monitoring and Analysis:** Monitor the animals for behavioral outcomes relevant to the injury model. At the end of the study, collect brain tissue for histological or biochemical analysis to assess endpoints such as lesion volume, neuronal survival, glial scarring, or inflammatory markers.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of **J-1048** in an in vivo model of neurological injury.

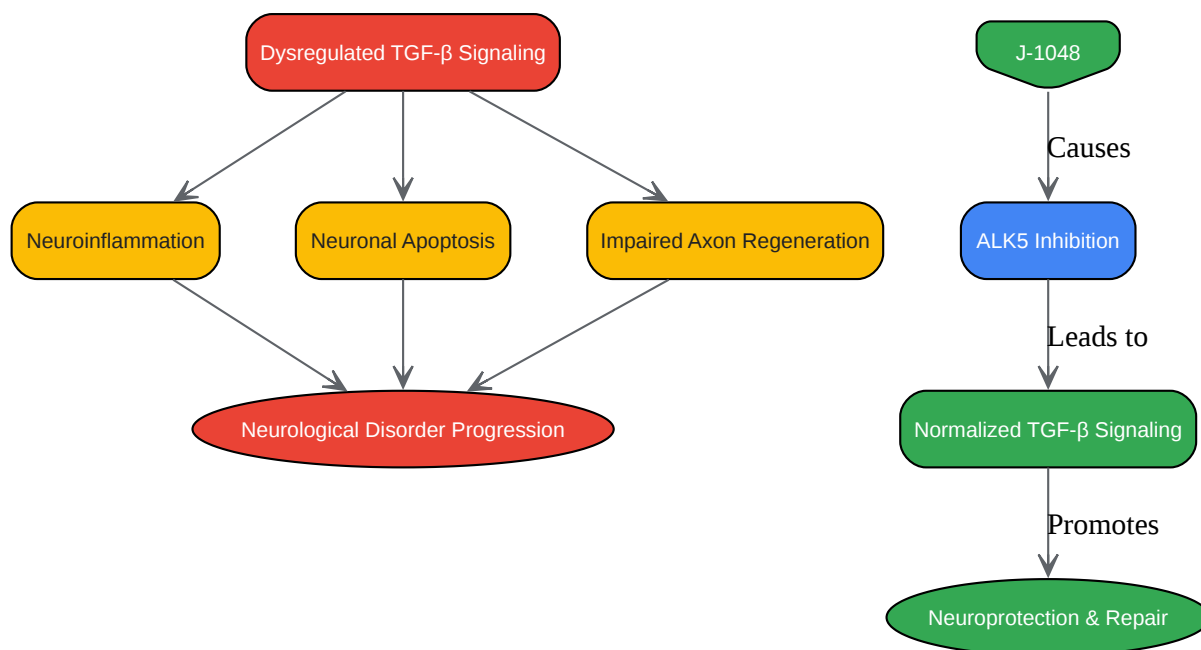


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In vivo experimental workflow for **J-1048**.

Logical Relationship Diagram

The therapeutic potential of **J-1048** in neuroscience is based on the logical relationship between TGF- β signaling, neurological dysfunction, and the inhibitory action of the compound.



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Therapeutic rationale for **J-1048** in neuroscience.

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References

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